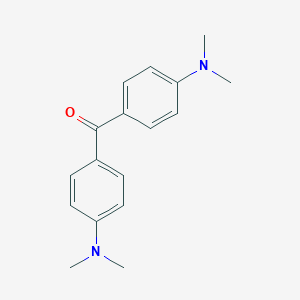

Michler's ketone

描述

Current Research Frontiers and Unresolved Questions

Despite its long-standing presence in chemical synthesis, Michler's ketone remains at the forefront of advanced chemical research. Ongoing investigations aim to refine its production, deepen the understanding of its fundamental light-matter interactions, and unlock novel applications in diverse technological domains. Key research frontiers include developing more sustainable synthesis routes, unraveling complex photophysical and photochemical behaviors, and expanding its utility in cutting-edge technologies.

Addressing Challenges in Green Synthesis Methodologies

The conventional synthesis of this compound traditionally involves the condensation of two equivalents of dimethylaniline with one equivalent of phosgene (B1210022). While effective, the use of phosgene, a highly toxic gas, presents significant environmental and safety challenges, necessitating the development of greener and more sustainable synthetic routes. This traditional approach contributes to the unresolved question of how to produce this compound and its derivatives more safely and efficiently on an industrial scale.

Current research endeavors are focused on addressing these challenges by exploring alternative, environmentally benign methodologies. For instance, an environmentally friendly method has been developed for the synthesis of novel, unsymmetrical this compound analogues. This method utilizes nucleophilic aromatic substitution of (fluorophenyl)(aryl)methanones with various amines in water, yielding products in high yields without requiring additional purification. Furthermore, the aqueous solvent and unreacted amines can be recycled, significantly reducing waste and environmental impact. While this research focuses on analogues, the underlying principles aim to mitigate the reliance on hazardous reagents like phosgene, pushing the frontier towards safer and more sustainable chemical manufacturing processes for the broader class of this compound derivatives. The challenge remains in translating these greener analogue syntheses to the industrial-scale production of the parent this compound itself, or finding equally efficient and environmentally sound direct alternatives.

Exploring Novel Photophysical and Photochemical Behaviors

This compound is widely recognized for its potent photosensitizing capabilities, primarily due to its strong absorption properties, notably absorbing intensely at 366 nm. nih.gov This characteristic enables it to effectively sensitize various photochemical reactions, such as the dimerization of butadiene. nih.gov

Recent research has delved deeper into the intricate photophysical and photochemical behaviors of this compound, revealing its strongly environment-dependent properties. Studies on its phosphorescence characteristics, including excitation and emission spectra and lifetimes, have shown that this compound exhibits intense, long-lived luminescence at room temperature when adsorbed on filter paper, suggesting strong hydrogen-bonding interactions. The phosphorescence spectrum can undergo dramatic changes with temperature variations, which may indicate the presence of multiple conformers or different environmental sites, or even E-type delayed fluorescence. The low-lying triplet state of this compound on filter paper is most likely a charge transfer (CT) state.

Further investigations using ultrafast time-resolved absorption spectroscopy have elucidated the complex excited-state dynamics of this compound. Upon photoexcitation to its singlet (S1) state, this compound undergoes rapid relaxation dynamics involving the conversion from a locally excited (LE) state to twisted intramolecular charge transfer (TICT) states. This process is driven by the twisting motion of the N,N-dimethylanilino groups relative to the central carbonyl group. The solvent polarity plays a crucial role in defining the potential energy surface for this relaxation, with protic solvents facilitating intermolecular hydrogen-bonding interactions that influence the emission characteristics. The triplet yield for this compound is highly solvent-dependent, ranging from near unity in hydrocarbon solvents to very low values in alcoholic media. The primary product in dilute cyclohexane (B81311) solutions upon irradiation is Michler's pinacol (B44631), which forms inefficiently in 2-propanol and is destroyed by further irradiation. These findings highlight the nuanced interplay between this compound, its excited states, and the surrounding environment, offering avenues for fine-tuning its photophysical output.

Expanding Applications in Emerging Technologies

The unique photophysical and chemical properties of this compound have spurred its exploration in a variety of emerging technologies, extending beyond its traditional role in dye synthesis.

Dye Industry and Optoelectronics : this compound remains a vital intermediate in the production of triarylmethane dyes like Malachite Green, Methyl Violet, and Crystal Violet, which are crucial for achieving vibrant and stable colors in various materials. service.gov.ukwikidata.org Its electron-donating properties make it an excellent building block for synthesizing dyes with strong absorption and emission characteristics. This characteristic also makes it suitable for use in optoelectronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other photonic devices. Research is ongoing to design novel push-pull dyes derived from this compound, which exhibit enhanced absorption in the visible light spectrum, making them promising candidates for advanced optoelectronic applications.

Photoinitiators for Polymerization : this compound is widely employed as a photosensitizer and photoinitiator in UV-curing applications, such as printing inks and coatings. nih.gov More recently, its derivatives and analogs are being investigated for advanced polymerization techniques, including two-photon polymerization (TPP). These molecules exhibit broadband two-photon absorption (TPA) properties, particularly between 700 and 1100 nm, allowing for high-resolution 3D microfabrication using near-infrared lasers. This capability is crucial for developing complex microstructures in fields like microelectronics and biomedical engineering.

Sensing and Bioimaging : The fluorescent properties of this compound and its derivatives are being leveraged for sensing applications. For instance, this compound-benzimidazole derivatives have been developed as "turn-on" fluorescent probes for the selective detection of serum albumins, showing a remarkable increase in fluorescence intensity and quantum yield in the presence of these proteins. This research opens doors for its potential use as a fluorescent marker in biological systems and for diagnostic purposes.

UVR Absorbers and MALDI-MSI : this compound has shown potential as an ultraviolet radiation (UVR) absorber in materials such as cotton fabric, with its ultraviolet protection factor (UPF) significantly enhanced when forming inclusion complexes with beta-cyclodextrin. Furthermore, a derivative, Michler's ethylketone (4,4′-bis(diethylamino)benzophenone), has been successfully optimized as a novel matrix for enhancing lipid detection and imaging in tissues using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). Its strong UV absorption, uniform crystal coating, and low interference make it a powerful tool in analytical chemistry for biological samples.

These diverse and expanding applications underscore this compound's continued relevance and its potential to contribute significantly to advancements in materials science, analytical techniques, and various technological fields.

This compound Properties

| Property | Value | Source Index |

| Molecular Formula | C₁₇H₂₀N₂O | service.gov.ukwikidata.orgfishersci.cafishersci.ca |

| Molar Mass | 268.36 g·mol⁻¹ | service.gov.ukwikidata.org |

| Appearance | White to greenish crystalline leaflets or blue powder | wikidata.orgfishersci.ca |

| Melting Point | 173 °C (343 °F; 446 K) | service.gov.ukwikidata.org |

| Absorption Peak | 366 nm | nih.gov |

| Water Solubility | Practically insoluble |

Structure

3D Structure

属性

IUPAC Name |

bis[4-(dimethylamino)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLNCFGVYUYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020894 | |

| Record name | Bis(4-(dimethylamino)phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992), White to greenish solid; [Merck Index] May also be in the form of a blue solid; [CHEMINFO] Light blue powder; [MSDSonline] | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Michler's ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 680 °F at 760 mmHg (decomposes) (NTP, 1992), ABOVE 360 °C WITH DECOMP | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220 °C | |

| Record name | Michler's ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER, VERY SOL IN PYRIMIDINE | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000107 [mmHg] | |

| Record name | Michler's ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE TO GREENISH LEAFLETS, LEAF IN ALCOHOL, NEEDLES IN BENZENE | |

CAS No. |

90-94-8 | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Bis(dimethylamino)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(dimethylamino)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Michler's ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-(dimethylamino)phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(dimethylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICHLER'S KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z2SN6B347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

342 °F (NTP, 1992), 172 °C | |

| Record name | MICHLER'S KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Strategies and Mechanistic Studies of Michler S Ketone and Its Analogues

Contemporary Synthesis Techniques for Michler's Ketone

The synthesis of this compound and its derivatives has evolved from traditional methods to more refined and versatile strategies, enabling the creation of a wide array of analogues with tailored properties.

Phosgene-mediated Condensation and its Refinements

The classical and still widely practiced synthesis of this compound is the Friedel-Crafts acylation of an electron-rich aromatic compound, N,N-dimethylaniline, with phosgene (B1210022) (COCl₂). researchgate.net This reaction typically employs a Lewis acid catalyst to facilitate the electrophilic substitution, where two molecules of N,N-dimethylaniline condense with one molecule of phosgene.

Reaction Scheme: COCl₂ + 2 C₆H₅N(CH₃)₂ → [(CH₃)₂NC₆H₄]₂CO + 2 HCl

Due to the extreme toxicity and gaseous nature of phosgene, significant refinements have focused on employing safer phosgene equivalents. sigmaaldrich.com Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene. nih.gov It decomposes in situ to generate the necessary phosgene, minimizing handling risks. nih.gov While triphosgene is considered a safer alternative, it is noteworthy that phosgene is reported to be 170 times more reactive. sigmaaldrich.com This higher reactivity allows phosgene-mediated reactions to proceed under much milder conditions, often at lower temperatures, which can be crucial for preserving sensitive functional groups on the substrate. sigmaaldrich.com

The synthesis of benzophenones, including this compound, using triphosgene often involves Lewis acid catalysts such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or zinc chloride (ZnCl₂). researchgate.net These catalysts enhance the electrophilicity of the acylating agent, promoting the reaction with the aromatic substrate. masterorganicchemistry.comchemistrysteps.com The use of these solid phosgene surrogates represents a significant refinement in the safety and handling aspects of this classic synthesis. nih.goviupac.org

Nucleophilic Aromatic Substitution Routes for Analogues

A versatile route for preparing analogues of this compound, particularly unsymmetrical derivatives, involves nucleophilic aromatic substitution (SNAr). researchgate.netnih.govlibretexts.org This method is typically based on the reaction of a halobenzophenone, often a fluorobenzophenone due to the high electronegativity of fluorine which activates the ring for nucleophilic attack, with a secondary amine. researchgate.netnih.gov

Traditionally, such reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The mechanism proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This strategy allows for the introduction of diverse dialkylamino groups, leading to a wide range of this compound analogues. researchgate.net

A significant advancement in this area is the development of aqueous-based protocols, which are discussed in the Green Chemistry section. However, the fundamental strategy remains a cornerstone for synthesizing a comprehensive series of novel, unsymmetrical 4-(dialkylamino)phenylmethanones. researchgate.net

Catalyst Development and Optimization in this compound Synthesis

Catalysis plays a pivotal role in optimizing the synthesis of this compound and its analogues. In the context of Friedel-Crafts acylation, Lewis acids like AlCl₃ and FeCl₃ are standard catalysts that activate the acylating agent (e.g., phosgene or its derivatives). researchgate.netmasterorganicchemistry.com Recent research in Friedel-Crafts chemistry has also explored more environmentally benign and reusable catalysts, such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀), which can effectively catalyze acylation reactions under solvent-free conditions. organic-chemistry.org Biocatalysis has also emerged, with acyltransferases capable of catalyzing Friedel-Crafts C-acylation of phenolic substrates in buffer, representing a novel avenue for aryl ketone synthesis. d-nb.info

For syntheses proceeding via nucleophilic aromatic substitution, catalyst development has also been crucial. An early patent described a method for producing this compound by reacting 4,4'-dichlorobenzophenone (B107185) with an aqueous solution of dimethylamine (B145610) in the presence of a copper catalyst. google.com This process, carried out under high temperature (150 °C to 300 °C) and pressure in an autoclave, achieved yields of 96% or more. google.com The catalyst is described as copper or copper compounds capable of forming a complex with dimethylamine, such as cuprous chloride and cupric oxide. google.com Modern research continues to explore copper-catalyzed reactions for C-N bond formation, highlighting the enduring relevance of this catalytic approach. researchgate.netnih.govrsc.orgresearchgate.net

Green Chemistry Approaches to this compound Synthesis

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing this compound and its analogues, primarily by replacing hazardous organic solvents with water.

Aqueous Media-Based Synthetic Protocols

A significant breakthrough has been the development of a synthetic method for novel, unsymmetrical this compound analogues that uses water as the reaction medium. researchgate.net This protocol involves the nucleophilic aromatic substitution of (4-fluorophenyl)(aryl)methanones with various secondary amines. researchgate.net The reactions are typically carried out by heating a mixture of the fluorobenzophenone and an excess of the amine in water.

This aqueous method offers several advantages:

High Yields: The desired products are formed in high yields.

High Purity: The products often precipitate directly from the aqueous solution in high purity, eliminating the need for further chromatographic purification.

Waste Reduction: The process can be rendered essentially waste-free.

The table below summarizes the synthesis of various unsymmetrical this compound analogues using this aqueous protocol.

| Starting Fluorobenzophenone | Amine | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| (4-Fluorophenyl)(phenyl)methanone | Pyrrolidine | 3 | 98 |

| (4-Fluorophenyl)(phenyl)methanone | Piperidine | 3 | 99 |

| (4-Fluorophenyl)(phenyl)methanone | Morpholine | 3 | 99 |

| (4-Fluorophenyl)(phenyl)methanone | N-Methylpiperazine | 3 | 99 |

| (4-Fluorophenyl)(4-methoxyphenyl)methanone | Piperidine | 3 | 99 |

| (4-Fluorophenyl)(4-chlorophenyl)methanone | Piperidine | 3 | 98 |

Sustainable Methodologies for this compound Analogues

The aqueous-based synthesis of this compound analogues exemplifies a sustainable methodology by adhering to several key green chemistry principles. researchgate.net The most prominent feature is the replacement of volatile and often toxic organic solvents with water, which is non-toxic, non-flammable, and inexpensive.

Evaluation of Environmental Impact in Synthetic Processes

The environmental footprint of a chemical synthesis is a critical aspect of modern chemistry, governed by the principles of green chemistry. The production of this compound offers a distinct case study in the evolution from hazardous traditional methods to more environmentally benign alternatives.

Historically, the primary industrial synthesis of this compound involves the Friedel-Crafts acylation of N,N-dimethylaniline with phosgene. Phosgene is an extremely toxic and hazardous chemical, posing significant risks during handling, transportation, and use. Its use necessitates stringent safety protocols and contributes to the formation of corrosive hydrogen chloride (HCl) as a byproduct. Furthermore, these reactions are often conducted in polar aprotic solvents which can be toxic and difficult to recycle, adding to the process's environmental burden.

In response to these environmental and safety concerns, greener synthetic routes have been developed. A notable advancement is the synthesis of this compound analogues through the nucleophilic aromatic substitution of fluorobenzophenones with various secondary amines in water. This method presents several key environmental advantages:

Solvent Choice: It replaces hazardous organic solvents with water, which is non-toxic, non-flammable, and inexpensive.

Waste Reduction: The process is designed to be largely waste-free. The aqueous solvent and unreacted amines can be recovered and recycled for subsequent batches.

Energy Efficiency: The reactions can often proceed under milder conditions compared to traditional methods that may require high pressures or temperatures.

Product Purity: Products are often formed in high yields and can be isolated by simple filtration, reducing the need for extensive purification steps that consume additional solvents and energy.

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanism of a reaction is fundamental to optimizing its conditions and extending its applicability. The formation of this compound via the classic Friedel-Crafts acylation is a well-established electrophilic aromatic substitution reaction.

Detailed quantitative kinetic and thermodynamic data for the industrial synthesis of this compound are not extensively published in open literature. However, the general principles of Friedel-Crafts acylation provide a qualitative understanding of the reaction's energetics and rate.

Reaction Kinetics: The rate of the Friedel-Crafts acylation is dependent on several factors. A key step is the formation of the electrophilic acylating agent, typically an acylium ion or a polarized complex, from phosgene and a Lewis acid catalyst. The subsequent attack by the aromatic ring is the rate-determining step for the substitution. The N,N-dimethylaniline substrate is a highly activated aromatic ring due to the strong electron-donating nature of the dimethylamino group, which accelerates the reaction rate significantly compared to less activated arenes. The reaction is typically pseudo-first-order with respect to the acylating agent and the aromatic substrate.

The synthesis of this compound from N,N-dimethylaniline and phosgene proceeds through several key reactive intermediates, characteristic of the Friedel-Crafts acylation mechanism.

Formation of the Electrophile: Phosgene (COCl₂) reacts with a Lewis acid catalyst (e.g., AlCl₃). This interaction polarizes or cleaves a C-Cl bond to generate a highly electrophilic species. The first substitution on N,N-dimethylaniline forms 4-(dimethylamino)benzoyl chloride. This intermediate then reacts with the Lewis acid to form the critical acylium ion, [4-(CH₃)₂N-C₆H₄-CO]⁺, which is resonance-stabilized. This acylium ion is the primary electrophile that attacks the second molecule of N,N-dimethylaniline.

Sigma Complex (Arenium Ion) Formation: The electron-rich aromatic ring of a second N,N-dimethylaniline molecule acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge is delocalized across the ring and the dimethylamino group, which helps to stabilize this intermediate.

Deprotonation and Re-aromatization: In the final step, a weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, complexed with the Lewis acid. A subsequent workup with water hydrolyzes this complex to release the free ketone.

While these intermediates are transient and not typically isolated, their existence is supported by extensive mechanistic studies of the general Friedel-Crafts reaction.

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. For the parent compound, this compound, stereochemical considerations are not applicable.

The chemical structure of this compound, bis[4-(dimethylamino)phenyl]methanone, is achiral. It possesses multiple planes of symmetry and contains no stereocenters (chiral carbons). As a result, the molecule cannot exist as different stereoisomers, such as enantiomers or diastereomers. The synthesis of this compound, therefore, does not produce stereoisomers, and there are no stereochemical aspects to control or consider during its formation. Stereochemistry would only become a relevant factor in the synthesis of specifically designed analogues of this compound that incorporate chiral centers or elements of axial or planar chirality.

Synthesis of Modified this compound Derivatives and Analogues

The core structure of this compound can be readily modified to tune its electronic and photophysical properties for various applications. A primary focus of such modifications is the alteration of the N-alkyl substituents on the amino groups.

A versatile and environmentally friendly method for preparing unsymmetrical analogues of this compound involves the nucleophilic aromatic substitution of a (4-fluorophenyl)(aryl)methanone with a range of secondary amines. This reaction is effectively carried out in water, avoiding the need for hazardous organic solvents.

The general procedure involves heating the fluorobenzophenone starting material with an excess of the desired secondary amine in water. The reaction proceeds to give the corresponding 4-(dialkylamino)phenylmethanone derivative in high yield. This approach allows for the straightforward introduction of diverse alkylamino functionalities, including both acyclic and cyclic amines. The products can often be isolated in high purity by simple filtration from the aqueous reaction mixture.

Below is a table summarizing the synthesis of various this compound analogues using this method, demonstrating its broad scope with different secondary amines.

Table 1: Synthesis of this compound Analogues with Varied Secondary Amines

| Starting Material | Secondary Amine | Resulting N-Substituent | Yield (%) |

|---|---|---|---|

| (4-Fluorophenyl)(phenyl)methanone | Diethylamine | -N(CH₂CH₃)₂ | 98 |

| (4-Fluorophenyl)(phenyl)methanone | Dibutylamine | -N(CH₂CH₂CH₂CH₃)₂ | 95 |

| (4-Fluorophenyl)(phenyl)methanone | Pyrrolidine | Cyclic, -(CH₂)₄- | 99 |

| (4-Fluorophenyl)(phenyl)methanone | Piperidine | Cyclic, -(CH₂)₅- | 99 |

| (4-Fluorophenyl)(phenyl)methanone | Morpholine | Cyclic, -N(CH₂CH₂OCH₂CH₂) | 98 |

Data sourced from an environmentally friendly synthesis method performed in water.

This synthetic strategy provides a practical and sustainable route to a library of this compound derivatives, enabling systematic studies of how the structure of the alkylamino group influences the compound's properties.

Conjugated Analogues for Enhanced Photophysical Properties

The inherent photophysical properties of this compound, stemming from its donor-π-acceptor (D-π-A) structure, can be significantly modulated and enhanced through the strategic extension of its π-conjugated system. Research into conjugated analogues has primarily focused on tailoring their absorption and emission characteristics, as well as their redox properties, for applications in fields such as two-photon absorption (TPA) initiated polymerization.

A systematic study of conjugated analogues of this compound has revealed a strong correlation between the length and nature of the conjugated bridge and the resulting photophysical properties. By inserting polyenic or stilbenic bridges between the terminal amino groups and the central ketone function, a bathochromic (red) shift in the maximum absorption wavelength (λmax) is observed. This shift is attributed to an enhancement of the charge transfer character from the electron-donating amino groups to the electron-accepting ketone group upon photoexcitation. researchgate.net

For instance, increasing the number of double bonds in a polyenic bridge leads to a progressive red shift in the absorption maximum, although a saturation effect is observed for longer chains. researchgate.net These conjugated systems exhibit broadband two-photon absorption properties in the near-infrared (NIR) region, typically between 700 and 1100 nm, with maximum cross-sections ranging from 200 to 325 GM (Goeppert-Mayer units). researchgate.net The TPA spectra of these molecules also show a bathochromic shift with increased conjugation, allowing for the fine-tuning of the excitation wavelength across the NIR spectrum accessible with tunable femtosecond lasers. researchgate.net

Furthermore, the extension of conjugation influences the electrochemical properties of these analogues. The anodic potential (Eap), a measure of the reducing power of a molecule, has been shown to decrease with an increasing number of double bonds in the conjugated system. This indicates that the conjugated analogues possess higher reducing properties than this compound itself. researchgate.net This enhanced reducing character is advantageous for applications such as photoinitiation of polymerization, where the molecule needs to donate an electron to initiate the process. researchgate.net

Table 1: Photophysical and Electrochemical Properties of Conjugated Analogues of this compound

| Analogue Structure | Conjugated Bridge | λmax (nm) | TPA Maximum (nm) | Anodic Potential (Eap) vs Ag/Ag+ (V) |

|---|---|---|---|---|

| This compound | None | ~366 | - | ~0.75 |

| Analogue 1 | One double bond extension | 425 | 750-870 | ~0.55 |

| Analogue 2 | Two double bond extensions | 460 | 830-1000 | ~0.50 |

| Analogue 3 | Stilbenic | 466 | 850-1000 | - |

Data synthesized from multiple sources.

Polymeric this compound Architectures

The incorporation of the this compound moiety into polymeric structures has led to the development of macromolecular photoinitiators with unique properties. These polymeric architectures offer several advantages over their small-molecule counterparts, including reduced migration from the cured polymer, which is particularly important in applications such as coatings and food packaging.

Different polymeric architectures incorporating this compound have been explored, including linear polymers with pendant this compound groups, cross-linked networks, and potentially more complex structures like star-shaped polymers. The synthesis of these polymeric photoinitiators often involves the polymerization of monomers containing the this compound unit or the post-polymerization modification of a pre-existing polymer.

The properties of these polymeric photoinitiators can be tailored by modifying the polymer backbone. For instance, the flexibility of the polymer chain has been shown to influence the photopolymerization efficiency. researchgate.net By introducing flexible diglycidyl ether monomers of varying chain lengths into the polymer backbone along with the this compound moiety, the glass transition temperature (Tg) of the resulting polymer can be modulated. researchgate.net This, in turn, can affect the mobility of the photoinitiator fragments and their interaction with monomers during the photopolymerization process.

Novel reactive Michler's ketones have been designed and synthesized to act as both a photoinitiator and a co-photoinitiator, enabling the UV-curing of resins without the need for additional initiating species. researchgate.net These reactive ketones can be incorporated into polymer chains, leading to macrophotoinitiators that absorb light more efficiently than their precursors. researchgate.net

The development of polymeric this compound architectures is a promising strategy for creating advanced photoinitiating systems with enhanced performance and safety profiles for a wide range of photopolymerization applications.

Table 3: Examples of Monomers Used in the Synthesis of Polymeric this compound Architectures

| Monomer Type | Polymerization Method | Resulting Architecture |

|---|---|---|

| Acrylate/Methacrylate with pendant this compound | Free radical polymerization | Linear polymer with pendant photoinitiator groups |

| Diglycidyl ether containing this compound | Anionic or cationic polymerization | Linear or cross-linked network |

| This compound with polymerizable groups (e.g., vinyl) | Various polymerization techniques | Photoactive polymer |

Advanced Photophysical and Photochemical Investigations

Photoreactivity and Reaction Mechanisms

The photoreactivity of Michler's ketone is closely linked to the nature and energy ordering of its excited states, which can vary with solvent polarity researchgate.netrsc.org. In nonpolar solvents, the lowest excited triplet state is often described as having nπ* character, while in more polar solvents, a charge-transfer (CT) character dominates researchgate.netrsc.org. This re-ordering of triplet states dictates the observed photochemical pathways. The photoreactivity is interpreted as arising from the population of an excited ³nπ* state from a lower-lying ³charge-transfer state researchgate.netrsc.org.

Photoinduced Electron Transfer (PET) Processes

This compound is known to participate in photoinduced electron transfer (PET) processes. The mechanism of triplet quenching involving this compound is solvent-dependent; electron transfer is the predominant pathway in polar solvents like acetonitrile (B52724), whereas energy transfer is more significant in less polar solvents such as dichloromethane (B109758) capes.gov.br. This compound, as a derivative of benzophenone (B1666685) with amine functionality, can generate initiating radicals upon irradiation through both intramolecular and intermolecular electron and proton transfer reactions acs.org. For instance, in photocatalytic [2+2]-cycloadditions, this compound can act as a photocatalyst, and the isomerization of cycloadducts can occur via a photoinduced redox process, indicating a switch from triplet energy transfer (PenT) to photoinduced electron transfer (PET) catalysis rsc.orgrsc.org.

Hydrogen Abstraction Reactions of Excited States

Hydrogen abstraction reactions are a key aspect of this compound's photochemistry, particularly from its excited triplet state uclan.ac.ukacs.org. A notable solvent effect is observed in its photoreduction: this compound undergoes efficient photoreduction with a quantum yield of 0.36 in cyclohexane (B81311) at low concentrations, but this reaction is negligibly small in protic solvents like isopropanol (B130326) and ethanol (B145695) rsc.orgrsc.org. This difference is attributed to the re-ordering of excited triplet states based on solvent polarity; in cyclohexane, a lowest excited triplet state with nπ* character is favored, while in isopropanol and ethanol, a charge-transfer nature becomes dominant rsc.orgoup.com. The decay kinetics of the ketyl radical formed from hydrogen abstraction can also be influenced by the presence or absence of previously formed photolysis products uclan.ac.uk.

Formation and Decay of Transient Species (e.g., Ketyl Radicals, Triplet States)

Upon excitation, this compound forms excited singlet (S1) and triplet (T1) states. The nature of these states is dependent on the solvent's polarity; in nonpolar solvents, they may possess pure nπ* character or a mixed character of nπ* and ππ* states, while in more polar solvents, they exhibit charge-transfer (CT) character researchgate.net. The triplet state of this compound has been observed to absorb strongly between 425 and 625 nm in benzene (B151609) solution and between 400 and 750 nm in ethanol rsc.orgoup.com. Its triplet lifetime varies slightly with solvent, measured at approximately 3.0 µs in cyclohexane and 27.0 µs in isopropanol rsc.org.

Transient species such as ketyl radicals and anion radicals are formed during the photoreactions. The absorption peaks for ketyl radicals typically appear in the region of 565–630 nm, while anion radicals show red-shifted absorption in the same wavelength range researchgate.netacs.org. The pKa values for the ketyl ⇔ anion radical equilibria of substituted aminobenzophenones, including this compound derivatives, range from 8.8 to 10.7 researchgate.netacs.org. Cation radicals and other transient species, such as ion pairs and radical adducts, can also be generated through techniques like pulse radiolysis researchgate.netacs.org. The decay kinetics of these transient species are influenced by factors such as solvent properties and the history of the ketone sample uclan.ac.uk.

Photodegradation Pathways and Products

This compound can undergo photocatalytic degradation, particularly when exposed to UV light in the presence of photocatalysts like titanium dioxide (TiO2) researchgate.netntcu.edu.twresearchgate.net. This degradation proceeds through competitive reaction pathways, primarily N-demethylation and the destruction of the bis-aminobenzophenone structure researchgate.netntcu.edu.tw.

N-demethylation occurs in a stepwise manner, leading to the formation of mono-, di-, tri-, and tetra-demethylated species researchgate.netntcu.edu.tw. The successive appearance of maximal quantities of these intermediates indicates that N-demethylation is a stepwise photochemical process ntcu.edu.tw. Concurrently, the destruction of the bis-aminobenzophenone structure yields products such as N-methylaminobenzene and aminobenzene researchgate.netntcu.edu.tw. Other identified intermediates include 1-hydroxy-2-propanone, which is presumed to be a degradation product researchgate.net.

Table 1: this compound Photodegradation Intermediates

| Intermediate Type | Examples of Products | Degradation Pathway |

| N-demethylated species | Mono-, Di-, Tri-, Tetra-demethylated this compound | Stepwise N-demethylation |

| Bis-aminobenzophenone destruction products | N-methylaminobenzene, Aminobenzene | Destruction of core structure |

| Other | 1-hydroxy-2-propanone | General degradation |

This compound as a Photosensitizer

This compound is extensively employed as a photosensitizer due to its ability to efficiently absorb light and transfer energy, making it valuable in various photochemical applications ontosight.airesearchgate.netmyskinrecipes.comsolubilityofthings.com. Its strong electron-donating properties, attributed to the dimethylamino groups, enhance its utility as a photosensitizer . Beyond traditional applications, analogs of this compound are also being explored as promising photoinitiators for polymerization initiated by two-photon absorption in the near-infrared region researchgate.netrsc.org.

Mechanism of Photosensitization in Polymerization

In photopolymerization processes, this compound often functions as a Type II photoinitiator. Upon light absorption, it forms relatively long-lived excited triplet states that are capable of undergoing reactions such as hydrogen abstraction or electron transfer with co-initiator molecules present in the monomer system acs.orgresearchgate.net. The general mechanism involves the photosensitizer (this compound) absorbing radiation, which then interacts with an initiator compound to generate free radicals. These free radicals subsequently initiate the polymerization of ethylenically-unsaturated materials google.com.

This compound and its derivatives are particularly effective at generating initiating radicals through photoinduced intramolecular or intermolecular electron and proton transfer processes upon irradiation acs.org. This mechanism is crucial in various polymerization types, including the free radical polymerization of acrylates and the cationic polymerization of epoxides, especially when novel push-pull dyes derived from the this compound structure are employed acs.org. In cationic photopolymerization, the electron transfer between the photoexcited sensitizer (B1316253) and a ground-state allylic salt leads to the decomposition of the salt, yielding a photosensitizer radical cation. These radical cations then serve to initiate the polymerization through various pathways itu.edu.tr.

Table 2: Key Photophysical Properties and Applications of this compound

| Property/Application | Description |

| Excited State Character | S1 and T1 states vary from nπ* to charge-transfer depending on solvent polarity researchgate.netrsc.org. |

| Triplet State Absorption | Strong absorption in 425-625 nm (benzene) and 400-750 nm (ethanol) ranges rsc.orgoup.com. |

| Triplet Lifetime | Varies with solvent (e.g., 3.0 µs in cyclohexane, 27.0 µs in isopropanol) rsc.org. |

| Ketyl Radical Absorption | Peaks around 565-630 nm researchgate.netacs.org. |

| Photosensitization | Efficiently absorbs light and transfers energy for photochemical reactions and polymerization ontosight.airesearchgate.netmyskinrecipes.comsolubilityofthings.com. |

| Polymerization Initiation | Generates initiating radicals via photoinduced electron/proton transfer or hydrogen abstraction acs.orgresearchgate.net. |

Computational Chemistry and Theoretical Modeling of Michler S Ketone

Molecular Dynamics Simulations

Solute-Solvent Interactions and Hydrogen Bonding

The interaction of Michler's ketone with various solvents significantly influences its electronic and vibrational properties. The carbonyl group (C=O) within this compound is highly dipolar and capable of acting as a hydrogen bond acceptor. fishersci.ca Studies have extensively investigated the impact of solvent polarity and proticity on the vibrational spectra, including both infrared (IR) and Raman analyses, of this compound. citeab.com

Research indicates that changes in solvent polarity exert an ambiguous influence on the solvatochromism of this compound. citeab.com Beyond the carbonyl group, the ν(CN) and ν(CC) modes in the IR and Raman spectra are also affected by solvent polarity. citeab.com Quantum-mechanical computations, particularly those employing Density Functional Theory (DFT) in conjunction with the Polarizable Continuum Model (PCM), have been instrumental in providing deeper insights into the solvatochromic behavior of this compound. citeab.com The PCM model has demonstrated its suitability for accurately determining the dielectric-induced solvent effect on vibrational frequencies. fishersci.ca

Experimental and theoretical investigations have revealed significant shifts in the maximum wavelength (λmax) and the carbonyl (C=O) vibrational frequency of this compound in response to solvent polarity, establishing linear relationships between these parameters. citeab.com Furthermore, the bond length of the C=O bond in this compound has been shown to vary depending on the solvent used. citeab.com

In the solid-state structures of this compound, particularly its pure phase crystals, supramolecular synthons contribute to stabilization. These include CMe-H∙∙∙CAr, CAr-H∙∙∙O, and CAr-H∙∙∙H-CAr interactions, along with coulombic CMe-O contacts. sigmaaldrich.com Trifurcated CAr-acceptor hydrogen bond interactions have also been identified within its crystal lattice. sigmaaldrich.com For this compound analogues containing hydroxyl groups, strong intermolecular hydrogen bonds between the carbonyl oxygen atom and hydroxyethyl (B10761427) groups have been observed, which significantly influence the color of their crystals. wikipedia.org The solvent's hydrogen-bond accepting property contributes to a bathochromic band shift in this compound derivatives, with this effect increasing proportionally to the number of hydroxyl groups present. wikipedia.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a powerful computational approach that mathematically quantifies the relationships between the molecular structure of a compound and its various physical, chemical, and biological properties. epa.gov These studies are widely applied in chemical research for the efficient screening and prediction of potential compounds with desired properties. epa.gov A key advantage of QSPR analyses is their reliance on computable molecular descriptors, which require only the molecular structure as input and can be calculated rapidly and cost-effectively. epa.gov

QSAR (Quantitative Structure-Activity Relationship) models, a closely related methodology, have been employed to predict aquatic toxicity values for this compound, generally indicating a potential for moderate to high acute toxicity. ontosight.ai this compound itself has been utilized as a benchmark to assess the applicability and reliability of QSAR models, particularly in the context of predicting mutagenicity and carcinogenicity. fishersci.ca QSAR alerts and an understanding of genotoxicity mechanisms are crucial considerations when evaluating this compound and its analogues. fishersci.ca

Correlating Structure with Photophysical and Photochemical Activity

This compound is well-known for its role as a photosensitizer and its absorption qualities, making it a vital chemical intermediary in the production of dyes and pigments. fishersci.cajk-medical.com Its unique structural features contribute to its distinctive photophysical and photochemical behavior.

Polymeric photoinitiators synthesized with this compound moieties exhibit characteristic UV-vis absorption spectra that closely resemble that of the parent this compound. nih.gov Interestingly, the photobleaching rate of these polymeric photoinitiators can be significantly faster compared to their low-molecular-weight model compounds. nih.gov this compound serves as a benchmark UV photoinitiator in various applications. nih.gov

Analogs of this compound have been developed that demonstrate broadband two-photon absorption (TPA) properties. This phenomenon is attributed to an efficient charge transfer from the terminal amino groups to the central ketone function. These analogs exhibit impressive maximum TPA cross sections, ranging from 200 to 325 × 10⁻⁵⁰ cm⁴ s photon⁻¹. Furthermore, their inherent reducing character for radical creation positions them as promising photoinitiators for polymerization processes in the near-infrared region.

The triplet lifetime of this compound shows only slight variations across different solvents. wikipedia.org Its photochemical reactivity is understood to stem from the population of an excited ³nπ* state, which is derived from a lower-lying ³charge-transfer state. wikipedia.org this compound can undergo a photoreaction with benzophenone (B1666685) in 2-propanol, a process involving the transfer of hydrogen from the triplet state of this compound to benzophenone, ultimately leading to the formation of a photoproduct. A triplet "exciplex" is postulated to facilitate this crucial hydrogen transfer step.

Predictive Modeling for Novel this compound Analogues

Predictive modeling, often employing QSPR methodologies, is instrumental in forecasting the properties of novel this compound analogues. These models can be utilized to predict various properties, including aqueous solubility. epa.gov

Computational models are also capable of predicting redox potentials. However, it has been observed that the predicted reduction potentials for this compound can be more negative than anticipated when compared to other compounds with similar electronic and structural characteristics. The Polarizable Continuum Model (PCM) is frequently incorporated into quantum-mechanical computations to accurately account for solute-solvent interactions, which is a critical factor for reliable property predictions in solution. citeab.com

The development of predictive models often involves the use of diverse molecular descriptors and sophisticated chemometrics methods, such as partial least squares (PLS) regression. epa.gov The existence of environmentally friendly synthesis methods for novel, unsymmetrical this compound analogues, which yield high purity products without extensive purification and allow for solvent and unreacted amine recycling, underscores the potential for computational methods to guide the design and optimization of such compounds. wikipedia.org Furthermore, the successful synthesis of polymeric photoinitiators by incorporating this compound moieties and coinitiator amines into the same polymeric chain demonstrates the practical application of structural modifications, which can be explored and predicted through computational modeling, for specific applications like photopolymerization. nih.gov

Applications of Michler S Ketone and Its Derivatives in Materials Science and Biosciences

Biological and Pharmaceutical Research

The inherent characteristics of Michler's ketone and its synthesized derivatives, particularly their chromophoric and reactive properties, make them compelling subjects for investigation in biological and pharmaceutical contexts. Research in this area spans their utility as fluorescent probes, their interactions with crucial biomolecules, and the assessment of their potential bioactivity, including antimicrobial and anti-cancer effects. nih.govontosight.ai

Fluorescence Probes in Biological Systems

This compound and its derivatives are actively investigated for their potential as fluorescence probes in various biological systems. Their photophysical properties, such as absorption and emission characteristics, are key to their application in techniques like fluorescence microscopy and bioluminescence imaging. ontosight.airesearchgate.net

Detailed research findings indicate that while this compound itself exhibits a very low fluorescence quantum yield in certain solvents like ethanol (B145695), primarily due to a short excited singlet state lifetime, its derivatives can show enhanced fluorescent properties. researchgate.net For instance, this compound-benzimidazole derivatives, specifically referred to as MK-1 and MK-2, have been developed as "turn-on" fluorescent probes for the selective detection of serum albumins. Upon interaction with albumins, these derivatives exhibit a remarkable increase in fluorescence intensity and quantum yield, accompanied by a dominant color response. Notably, the cationic derivative (MK-1) demonstrated a stronger effect compared to the neutral derivative (MK-2). researchgate.net This enhancement is attributed to synergistic effects involving electrostatic, hydrophobic, and hydrogen-bonding interactions with the protein. researchgate.net

Another notable derivative, Thio-Michler's ketone (4,4'-bis(dimethylamino)thiobenzophenone), possesses a relatively high fluorescence quantum yield, making it a promising candidate for further research as a fluorescent marker in biological systems. ontosight.ai

Interaction with Biomolecules (e.g., DNA, Proteins)

The interaction of this compound and its derivatives with vital biomolecules such as DNA and proteins is a critical area of study, shedding light on their potential mechanisms of action and utility.

Research has shown that this compound can interact directly with nucleic acids. It has been reported to bind to liver DNA and induce DNA damage in experimental animals. tandfonline.comca.gov Furthermore, studies on synthetic DNA hairpins incorporating this compound linkers have revealed electronic interactions with DNA bases, involving photoinduced electron transfer mechanisms. The efficiency of this hole transport is influenced by the sequence of the intervening purine (B94841) bases. researcher.liferesearchgate.net

Beyond DNA, this compound derivatives also interact with proteins. As mentioned, this compound-benzimidazole derivatives show selective binding to serum albumin proteins, with the binding characterized by a significant increase in fluorescence intensity and quantum yield. researchgate.net This interaction is mediated by a combination of electrostatic, hydrophobic, and hydrogen-bonding forces. researchgate.net In materials science, this compound has been utilized as a photoinitiator in the fabrication of silk protein structures, demonstrating its ability to induce crosslinking within protein matrices under light exposure. wikipedia.org

Exploration of Bioactivity and Therapeutic Potential (e.g., Antimicrobial, Anti-cancer)

The bioactivity and therapeutic potential of this compound and its derivatives have been explored, particularly concerning their antimicrobial and anti-cancer properties.

In the realm of antimicrobial applications, a synthesized derivative, (4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)(methyl)amino)phenyl)methanone, referred to as Hydroxyethyl (B10761427) this compound (MK-EtOH), has shown promising results. When applied to cotton fabrics, MK-EtOH provided more effective and durable antimicrobial properties compared to both this compound and benzophenone (B1666685) after ultraviolet (UV) irradiation. ca.govresearchgate.net This enhanced efficacy suggests the potential for developing protective and germ-free textiles.

This compound itself has also demonstrated antimicrobial activity. In studies involving its inclusion in monochlorotriazinyl-β-cyclodextrin grafted paper supports, it exhibited a satisfactory antimicrobial effect. While its efficacy was noted to be less than that of ferulic acid and allantoin (B1664786) in the same context, it showed enhanced efficiency against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and fungi such as Candida albicans. researcher.life Furthermore, metal complexes incorporating ligands derived from this compound have been synthesized and screened for their antibacterial activities, with some cobalt(II) and copper(II) complexes exhibiting excellent activity against various bacterial strains. researchgate.netnih.gov

Regarding anti-cancer potential, this compound is implicated in the synthesis of certain triphenyl methane (B114726) analogs that are believed to function by inhibiting tNOX expression, reactive oxygen species (ROS) effects, and/or HIF2 production, thereby offering a novel therapeutic approach for various cancers. google.com

Environmental Fate and Degradation Studies of Michler S Ketone

Environmental Persistence and Transformation

Michler's ketone undergoes transformation in the environment through atmospheric, aquatic, and biological processes, with varying degrees of persistence in each compartment.

In the atmosphere, this compound is considered to be not persistent. Its primary degradation pathway is through reactions with hydroxyl radicals (•OH). Modelled data indicate an atmospheric oxidation half-life of 0.052 days, suggesting rapid oxidation in the air. canada.ca this compound is not expected to react significantly with other photo-oxidative species like ozone, nor is it likely to degrade via direct photolysis in the atmosphere. canada.ca

Table 1: Modelled Atmospheric Degradation of this compound

| Fate Process | Model and Model Basis | Model Result and Prediction | Extrapolated Half-life (days) |

| Atmospheric Oxidation | AOPWIN 2008 | t½ = 0.052 day | ≤ 2 |

| Ozone Reaction | AOPWIN 2008 | n/a | n/a |

The photocatalytic degradation of this compound in aqueous heterogeneous suspensions, particularly using titanium dioxide (TiO₂) under UV light irradiation, has been extensively studied. ntcu.edu.twresearchgate.net This method results in rapid and nearly complete oxidation of this compound. ntcu.edu.twresearchgate.net For instance, more than 97.5% of this compound was mineralized after 32 hours of exposure to UV-365 nm irradiation in the presence of TiO₂. ntcu.edu.tw The degradation process in these photocatalytic systems is largely mediated by hydroxyl radicals (•OH), which are formed when adsorbed water or hydroxide (B78521) is oxidized at a valence band hole. ntcu.edu.twuni.edu Studies indicate that photocatalysis is more effective than direct photolysis for this compound degradation in water. ntcu.edu.tw

This compound is generally considered not to biodegrade rapidly, as suggested by predictive QSAR models for biodegradation. canada.ca The compound possesses structural features, such as ketone groups, that are not easily biodegraded. canada.ca However, this compound has been identified as an intermediate product in the biodegradation of other compounds, such as crystal violet dye. nih.govsci-hub.sesemanticscholar.org For example, a bacterial isolate, Shewanella sp. NTOU1, was found to biotransform crystal violet into this compound and N,N-dimethylaminophenol, with this compound subsequently undergoing further degradation. nih.govsci-hub.se This suggests that while this compound itself may be persistent, it can be part of broader biodegradation pathways for related substances.

Identification of Degradation Products and Pathways

The degradation of this compound typically proceeds through competitive reaction pathways, primarily involving stepwise demethylation and the breakdown of its core benzophenone (B1666685) structure. ntcu.edu.twresearchgate.net

A significant degradation pathway for this compound involves N-demethylation, which occurs in a stepwise manner. ntcu.edu.twresearchgate.net During photocatalytic degradation, this process yields a series of intermediates including mono-, di-, tri-, and tetra-demethylated species. ntcu.edu.twresearchgate.net These demethylated products exhibit hypsochromic shifts in their absorption maxima as methyl groups are successively removed. ntcu.edu.tw This stepwise demethylation has also been observed as a major transformation pathway in toxicokinetic studies in rats and during the photodecomposition of crystal violet where this compound is an intermediate. canada.cauni.edu

In addition to N-demethylation, the destruction of the bis-aminobenzophenone structure is another competitive degradation pathway during photocatalytic processes. ntcu.edu.twresearchgate.net This breakdown can lead to the formation of simpler aromatic compounds. Identified products from this pathway include N-methylaminobenzene (N-methylaniline) and aminobenzene (aniline). ntcu.edu.twresearchgate.net The simultaneous occurrence of demethylation and structural breakdown highlights the complex degradation mechanisms of this compound in the environment.

Analytical and Spectroscopic Characterization Techniques in Michler S Ketone Research

Advanced Spectroscopic Methods

Advanced spectroscopic methods are indispensable for probing the electronic structure, excited-state processes, and molecular conformations of Michler's ketone.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for studying the electronic transitions and light absorption characteristics of this compound. The compound exhibits an absorption band in the visible region, which is significant for applications such as two-photon polymerization easychem.org. Research indicates that the near ultraviolet absorption band of this compound encompasses three distinct electronic transitions: two ππ* transitions and an nπ* transition citeab.com. One ππ* transition is intense and polarized perpendicular to the dipole moment, while a weaker ππ* transition occurs at higher energy, polarized parallel to the dipole moment citeab.com. The nπ* transition is also polarized parallel to the dipole moment citeab.com. Interestingly, the nπ* state functions as the first excited singlet state in non-polar media but shifts to become the third excited singlet state in ethanol (B145695) citeab.com.

UV-Vis spectroscopy has been utilized to investigate the interaction between this compound and chlorine-containing polymers, revealing a red shift in the 365 nm region that is dependent on the chlorine content in the polymer indiamart.com. Furthermore, the UV-Vis spectra of analogues of this compound in solvents like cyclohexane (B81311) and ethanol show similarities to this compound itself dsmz.de. The absorption spectrum demonstrates a strong wavelength dependence, remaining constant below 370 nm but increasing by a factor of 7.5 from 370 to 410 nm fishersci.ca. In studies of N-substituted Michler's ketones, UV-Vis reflectance absorption spectra have been combined with X-ray diffraction to explore solvatochromism citeab.com. For chromatographic detection, UV-Vis is commonly employed at wavelengths such as 540, 590, and 200 nm for this compound analysis dawnscientific.com.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence spectroscopies offer insights into the excited singlet and triplet states and their decay pathways. This compound exhibits fluorescence in solution at room temperature, characterized by very low quantum yields (on the order of 0.001) and extremely short decay times, typically less than 100 picoseconds dsmz.de. At cryogenic temperatures (77 K), both fluorescence and phosphorescence emissions are observable dsmz.de. The phosphorescence spectra often display a shoulder shifted to the red of the main emission maximum dsmz.de. Phosphorescence lifetimes have been measured in the range of 10-20 milliseconds in methylcyclohexane, with a notable tenfold increase when ethanol is used as the solvent dsmz.de.

A significant finding in the luminescence studies of this compound is its dependence on the excitation wavelength fishersci.cawikipedia.org. This phenomenon is attributed to the excitation of two distinct molecular species, designated A and B, which are believed to be different conformations of this compound, varying in the orientation of their pyramidal dimethylamino groups relative to the benzophenone (B1666685) moiety fishersci.cawikipedia.org. This compound, specifically 4,4′-bis(dimethylamino)benzophenone (BDMABP), demonstrates dual fluorescence behavior fao.orgmacsenlab.com. The change in dipole moment, determined from solvatochromic shifts, suggests planar intramolecular charge transfer (ICT) fluorescence in alcohols and twisted intramolecular charge transfer (TICT) fluorescence in polar aprotic solvents fao.orgmacsenlab.com. Femtosecond fluorescence upconversion experiments have revealed exceptionally fast dynamic Stokes shifts and fluorescence decay transients in alcoholic solutions, with excited-state relaxation dynamics influenced by both phenyl-group twisting and solvation fao.orgmacsenlab.com. Furthermore, studies involving this compound encapsulated in sol-gel matrices have observed broad and red-shifted TICT-like fluorescence spectra, indicating the potential for controlling its flexible conformation within rigid environments.

Time-Resolved Spectroscopy (e.g., Flash Photolysis, Femtosecond Techniques)

Time-resolved spectroscopic techniques are crucial for investigating the transient species and ultrafast dynamics of this compound in its excited states. Microsecond flash photolysis studies have identified two transient species: the excited triplet state and the ketyl radical dsmz.de. The transient absorption spectra of the excited triplet state have been successfully recorded dsmz.de. Notably, the decay kinetics of both these species are highly dependent on the age of the this compound sample dsmz.de.